molecular formula C8H6F4N4 B11730051 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11730051
M. Wt: 234.15 g/mol
InChI Key: KAAIDCXDLUIQIS-UHFFFAOYSA-N
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Description

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in the presence of acetic acid can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acetic acid, trifluoroacetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the difluoromethyl groups .

Scientific Research Applications

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a phenyl group at the 5 position.

    5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a cyclopropyl group at the 5 position.

Uniqueness

The presence of difluoromethyl groups at both the 5 and 7 positions makes 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications compared to similar compounds.

Properties

Molecular Formula

C8H6F4N4

Molecular Weight

234.15 g/mol

IUPAC Name

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C8H6F4N4/c9-7(10)3-1-4(8(11)12)16-6(14-3)2-5(13)15-16/h1-2,7-8H,(H2,13,15)

InChI Key

KAAIDCXDLUIQIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)N)N=C1C(F)F)C(F)F

Origin of Product

United States

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